Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane
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Overview
Description
Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane is an organosilicon compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a selanyl group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane typically involves the reaction of trimethylsilyl chloride with a suitable trifluoromethylated phenylselanyl precursor. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane can undergo various types of chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like fluoride ions (from tetrabutylammonium fluoride) can facilitate the substitution of the trimethylsilyl group.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenide.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent for introducing trifluoromethyl and selanyl groups into organic molecules, which can enhance the chemical and physical properties of the target compounds.
Biology: The compound can be used to study the effects of trifluoromethyl and selanyl groups on biological systems, including enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism by which Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the selanyl group can participate in redox reactions. The trimethylsilyl group can act as a protecting group or a leaving group in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(trifluoromethyl)silane:
Phenylselanyl derivatives: Compounds containing the phenylselanyl group, which exhibit similar redox properties.
Uniqueness
Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane is unique due to the combination of trifluoromethyl, selanyl, and trimethylsilyl groups in a single molecule
Properties
CAS No. |
61634-69-3 |
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Molecular Formula |
C11H15F3SeSi |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
trimethyl-[[3-(trifluoromethyl)phenyl]selanylmethyl]silane |
InChI |
InChI=1S/C11H15F3SeSi/c1-16(2,3)8-15-10-6-4-5-9(7-10)11(12,13)14/h4-7H,8H2,1-3H3 |
InChI Key |
QGLFDVWJDBMGSV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C[Se]C1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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